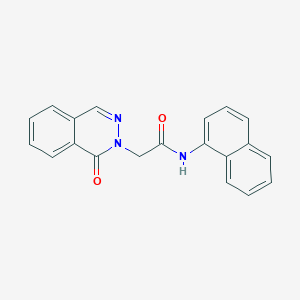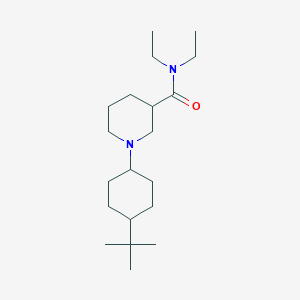![molecular formula C16H17N3O2S B6074833 N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as "FPT inhibitor," is a chemical compound that has been extensively researched in the field of drug discovery. It is a potent inhibitor of farnesyl protein transferase (FPT), an enzyme that plays a crucial role in the post-translational modification of proteins.
作用机制
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor works by binding to the active site of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide and preventing the transfer of farnesyl groups to proteins such as Ras. This, in turn, inhibits the activation of oncogenic proteins and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
One of the main advantages of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor is its high potency and specificity towards N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. This makes it a valuable tool for studying the role of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in cancer and other diseases. However, N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor also has some limitations, such as its poor solubility in water and its potential toxicity towards normal cells.
未来方向
Several future directions for research on N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor include:
1. Development of more potent and selective N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitors.
2. Investigation of the potential therapeutic applications of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor in other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor-based combination therapies for cancer treatment.
4. Investigation of the mechanisms of resistance to N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor in cancer cells.
5. Development of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor-based imaging agents for cancer diagnosis and treatment monitoring.
合成方法
The synthesis of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method involves the condensation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine with 3-(2-furyl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid derivative of a thiol to yield the final N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor.
科学研究应用
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide plays a crucial role in the activation of oncogenic proteins such as Ras, which are commonly found in various types of cancer. By inhibiting N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor can prevent the activation of Ras and other oncogenic proteins, thereby inhibiting tumor growth and metastasis.
属性
IUPAC Name |
N-[3-(furan-2-yl)propyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-14(22-16(18-12)19-9-2-3-10-19)15(20)17-8-4-6-13-7-5-11-21-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUMGFQAPUCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)


![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074809.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)